molecular formula C17H19N3OS B2466077 (1R,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310153-69-4

(1R,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2466077
CAS RN: 2310153-69-4
M. Wt: 313.42
InChI Key: LOIVTVAEJOIXAZ-UHFFFAOYSA-N
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Description

The compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . This suggests that the compound you’re asking about may have a similar structure.


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Bridged Azabicyclic Compounds: Research has explored the synthesis of bridged azabicyclic compounds, including those related to the 8-azabicyclo[3.2.1]octane system, utilizing radical translocation reactions. These syntheses yield compounds with potential as intermediates in pharmaceutical synthesis and structural analysis (Ikeda, Kugo, & Sato, 1996).
  • Gold(III) Tetrachloride Salt of L-Cocaine: A study on the gold(III) tetrachloride salt of a compound structurally related to L-cocaine, involving an 8-azabicyclo[3.2.1]octane moiety, provides insights into the molecular structure and interactions, highlighting the compound's potential for further pharmaceutical investigation (Wood, Brettell, & Lalancette, 2007).

Pharmacological Potential

  • Serotonin-3 Receptor Antagonists: A series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, bearing a 1-azabicyclo[2.2.2]oct-3-yl moiety, were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. This research indicates the potential for compounds with azabicyclo[3.2.1]octane moieties to be developed into potent 5-HT3 receptor antagonists, which could be beneficial in treating various conditions related to serotonin regulation (Kawakita et al., 1992).

Future Directions

Given the interest in the 8-azabicyclo[3.2.1]octane scaffold due to its presence in tropane alkaloids, it’s likely that research into similar compounds will continue .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-10-7-13-4-5-14(8-10)20(13)17(21)19-12-3-6-16-15(9-12)18-11(2)22-16/h3,6,9,13-14H,1,4-5,7-8H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIVTVAEJOIXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)N3C4CCC3CC(=C)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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